Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
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Overview
Description
Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound with a unique structure that combines elements of glycine, cyclohexyl, and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multiple steps. The process begins with the preparation of the benzofuran derivative, followed by the introduction of the glycine moiety. The final step involves the esterification of the compound with ethyl alcohol under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycine derivatives: Compounds with similar glycine moieties but different substituents.
Cyclohexyl derivatives: Compounds with cyclohexyl groups but different functional groups.
Benzofuran derivatives: Compounds with benzofuran structures but different side chains.
Uniqueness
Glycine, N-cyclohexyl-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is unique due to its combination of glycine, cyclohexyl, and benzofuran elements, which confer distinct chemical and biological properties
Properties
CAS No. |
82560-49-4 |
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Molecular Formula |
C22H32N2O5S |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
ethyl 2-[cyclohexyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C22H32N2O5S/c1-5-27-19(25)15-24(17-11-7-6-8-12-17)30-23(4)21(26)28-18-13-9-10-16-14-22(2,3)29-20(16)18/h9-10,13,17H,5-8,11-12,14-15H2,1-4H3 |
InChI Key |
AXZWUUHNEYPFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C1CCCCC1)SN(C)C(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
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